molecular formula C18H19NO5 B11501102 N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B11501102
M. Wt: 329.3 g/mol
InChI Key: JDZXUAWKKRGHLW-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 1,3-dioxolane ring and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting a carbonyl compound with ethylene glycol in the presence of an acid catalyst such as toluenesulfonic acid.

    Coupling with the benzamide core: The 1,3-dioxolane-substituted phenyl group is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the carbonyl group would produce an amine derivative .

Scientific Research Applications

N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide is unique due to its combination of a 1,3-dioxolane ring and two methoxy groups on the benzamide core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H19NO5/c1-21-15-7-6-12(11-16(15)22-2)17(20)19-14-5-3-4-13(10-14)18-23-8-9-24-18/h3-7,10-11,18H,8-9H2,1-2H3,(H,19,20)

InChI Key

JDZXUAWKKRGHLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3OCCO3)OC

Origin of Product

United States

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